Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate
Description
Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a hydroxyl group, and an ethyl ester group attached to a pyridine ring.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-5-hydroxypyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8(13)4-6-3-7(12)9(10)11-5-6/h3,5,12H,2,4H2,1H3 |
InChI Key |
ORICFCDRBOLOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate typically involves the reaction of 6-chloro-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-5-oxopyridin-3-YL acetate.
Reduction: Formation of ethyl (5-hydroxypyridin-3-YL)acetate.
Substitution: Formation of ethyl (6-amino-5-hydroxypyridin-3-YL)acetate.
Scientific Research Applications
Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate can be compared with other similar compounds such as:
Ethyl (6-hydroxypyridin-3-YL)acetate: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
Ethyl (6-amino-5-hydroxypyridin-3-YL)acetate: Contains an amino group instead of a chloro group, leading to different substitution reactions and potential biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
